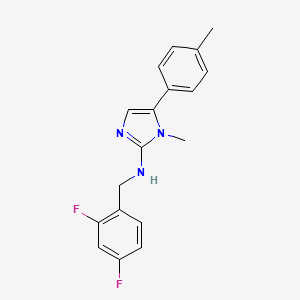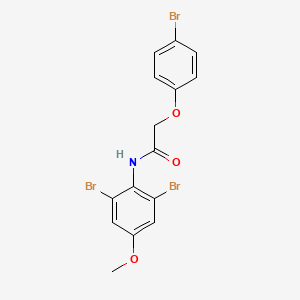![molecular formula C16H12Cl3FN2O2 B11560755 N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11560755.png)
N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is a complex organic compound characterized by the presence of a fluorophenyl group, a trichlorophenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide typically involves the condensation of 4-fluoroacetophenone with 2,4,6-trichlorophenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2-pyrimidinylsulfanyl)acetohydrazide
- N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-furohydrazide
Uniqueness
N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is unique due to the presence of both fluorophenyl and trichlorophenoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups may enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C16H12Cl3FN2O2 |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H12Cl3FN2O2/c1-9(10-2-4-12(20)5-3-10)21-22-15(23)8-24-16-13(18)6-11(17)7-14(16)19/h2-7H,8H2,1H3,(H,22,23)/b21-9+ |
InChI Key |
CCXPFSWPIDAQKQ-ZVBGSRNCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B11560681.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11560684.png)
![(5Z)-3-{[(3-bromophenyl)amino]methyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11560689.png)

![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11560698.png)
![4-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11560704.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11560722.png)
![4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11560731.png)
![2-chloro-N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide](/img/structure/B11560735.png)
![4-Methyl-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11560738.png)
![2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate](/img/structure/B11560742.png)
![2-amino-4-(2-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11560744.png)

![(3E)-N-(4-ethoxyphenyl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11560749.png)
